molecular formula C12H16O2Rh B15129606 Rhodium,(2,5-norbornadiene)(2,4-pentanedionato)-

Rhodium,(2,5-norbornadiene)(2,4-pentanedionato)-

Katalognummer: B15129606
Molekulargewicht: 295.16 g/mol
InChI-Schlüssel: DDWGAGFNZHAFFN-LWFKIUJUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Rhodium,(2,5-norbornadiene)(2,4-pentanedionato)- is a coordination compound that features rhodium as the central metal atom. This compound is known for its unique structure, which includes the ligands 2,5-norbornadiene and 2,4-pentanedionato. It is primarily used in research and industrial applications due to its catalytic properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Rhodium,(2,5-norbornadiene)(2,4-pentanedionato)- typically involves the reaction of rhodium chloride with 2,5-norbornadiene and 2,4-pentanedione under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 2-8°C to ensure stability .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to maintain the purity and yield of the product. The compound is stored in an inert atmosphere to prevent degradation .

Analyse Chemischer Reaktionen

Types of Reactions

Rhodium,(2,5-norbornadiene)(2,4-pentanedionato)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield rhodium(III) complexes, while reduction reactions may produce rhodium(I) species .

Wissenschaftliche Forschungsanwendungen

Rhodium,(2,5-norbornadiene)(2,4-pentanedionato)- has a wide range of applications in scientific research, including:

    Chemistry: It is used as a catalyst in various organic synthesis reactions, including hydrogenation and hydroformylation.

    Biology: The compound is studied for its potential use in biological systems, particularly in enzyme mimetics and bioinorganic chemistry.

    Medicine: Research is ongoing into its potential use in medicinal chemistry, particularly in the development of anticancer agents.

    Industry: It is used in industrial processes that require efficient and selective catalysts.

Wirkmechanismus

The mechanism by which Rhodium,(2,5-norbornadiene)(2,4-pentanedionato)- exerts its effects involves the coordination of the rhodium center with various substrates. This coordination facilitates the activation of the substrates, leading to the desired chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Rhodium(III) chloride: Another rhodium-based compound used in catalysis.

    Rhodium(II) acetate: Known for its use in cyclopropanation reactions.

    Rhodium(III) acetylacetonate: Used in various organic transformations.

Uniqueness

Rhodium,(2,5-norbornadiene)(2,4-pentanedionato)- is unique due to its specific ligand environment, which imparts distinct catalytic properties. The presence of 2,5-norbornadiene and 2,4-pentanedionato ligands allows for unique reactivity patterns and selectivity in catalytic processes .

Eigenschaften

Molekularformel

C12H16O2Rh

Molekulargewicht

295.16 g/mol

IUPAC-Name

bicyclo[2.2.1]hepta-2,5-diene;(Z)-4-hydroxypent-3-en-2-one;rhodium

InChI

InChI=1S/C7H8.C5H8O2.Rh/c1-2-7-4-3-6(1)5-7;1-4(6)3-5(2)7;/h1-4,6-7H,5H2;3,6H,1-2H3;/b;4-3-;

InChI-Schlüssel

DDWGAGFNZHAFFN-LWFKIUJUSA-N

Isomerische SMILES

C/C(=C/C(=O)C)/O.C1C2C=CC1C=C2.[Rh]

Kanonische SMILES

CC(=CC(=O)C)O.C1C2C=CC1C=C2.[Rh]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.